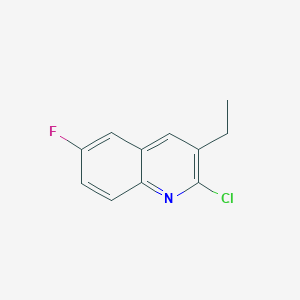

2-Chloro-3-ethyl-6-fluoroquinoline

Description

A kinolin váz áttekintése a szerves és gyógyszerkémiában

A kinolin és származékai a heterociklusos vegyületek fontos osztályát képezik, amelyek széles körű farmakológiai tulajdonságokkal rendelkeznek, beleértve a maláriaellenes, antimikrobiális, rákellenes és gyulladáscsökkentő hatásokat. ijpsjournal.comnih.gov

A kinolinokat "privilegizált vázaknak" tekintik a gyógyszerkémiában, mivel képesek különböző biológiai célpontokkal kölcsönhatásba lépni, ami széles körű biológiai aktivitást eredményez. researchgate.netresearchgate.net Ez a sokoldalúság teszi őket vonzó kiindulási ponttá új gyógyszerek fejlesztéséhez. nih.gov A kinolin váz funkcionalizálása a különböző pozíciókban lehetővé teszi a származékok farmakológiai aktivitásának finomhangolását. nih.gov

A kinolin kémiájának gazdag története van, amely a 19. század közepére nyúlik vissza, amikor először izolálták kőszénkátrányból. numberanalytics.comwikipedia.org A kinin, a Cinchona fa kérgéből izolált természetes kinolin alkaloid, több mint egy évszázadon át a malária elleni küzdelem sarokköve volt. researchgate.netglobalresearchonline.net A klasszikus szintézismódszerek, mint például a Skraup- és a Doebner-von Miller-szintézis, megalapozták a kinolin származékok széles skálájának előállítását. numberanalytics.comiipseries.org Azóta a szintetikus módszerek jelentős fejlődésen mentek keresztül, lehetővé téve a komplexebb és specifikusabban funkcionalizált kinolinok hatékonyabb előállítását. nih.gov

A halogénezett kinolinok kontextualizálása a kortárs kutatásban

A halogén atomok bevitele a kinolin vázba egy hatékony stratégia a molekuláris tulajdonságok módosítására, ami új és továbbfejlesztett funkciókkal rendelkező vegyületekhez vezet. nih.govnih.gov

A fluorokinolinok, a kinolinok egy alosztálya, amely egy vagy több fluoratomot tartalmaz, jelentős figyelmet kaptak a kutatásban. nih.govnih.gov A fluor bevitele a kinolin vázba, különösen a 6-os pozícióban, gyakran fokozza a biológiai aktivitást. orientjchem.org A fluorokinolinok széles spektrumú antibakteriális hatással rendelkeznek, és fontos szerepet játszanak a bakteriális DNS-giráz és a topoizomeráz IV enzimek gátlásában. nih.govnih.gov A kutatások a fluorokinolinok új generációinak kifejlesztésére összpontosítanak, amelyek jobb hatékonysággal és csökkentett mellékhatásokkal rendelkeznek. nih.govresearchgate.net

Kutatási fókusz a 2-klór-3-etil-6-fluorokinolinra a tágabb kinolin tájképben

A 2-klór-3-etil-6-fluorokinolin egy specifikus halogénezett kinolin származék, amely a klór-, etil- és fluor-csoportok egyedi kombinációját hordozza a kinolin vázon. Bár a széles körben ismert fluorokinolon antibiotikumoktól eltér, ez a vegyület potenciális építőköve lehet új, biológiailag aktív molekulák szintézisének. A 2-es pozícióban lévő klóratom reaktív helyként szolgálhat további funkcionalizáláshoz, míg a 3-as pozícióban lévő etilcsoport és a 6-os pozícióban lévő fluoratom befolyásolhatja a molekula szterikus és elektronikus tulajdonságait. A vegyület kutatása hozzájárulhat a halogénezett kinolinok szerkezet-hatás összefüggéseinek jobb megértéséhez.

Structure

3D Structure

Properties

CAS No. |

1031928-06-9 |

|---|---|

Molecular Formula |

C11H9ClFN |

Molecular Weight |

209.65 g/mol |

IUPAC Name |

2-chloro-3-ethyl-6-fluoroquinoline |

InChI |

InChI=1S/C11H9ClFN/c1-2-7-5-8-6-9(13)3-4-10(8)14-11(7)12/h3-6H,2H2,1H3 |

InChI Key |

FAFYABBBALSGKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Ethyl 6 Fluoroquinoline and Its Precursors

Classical Approaches to Quinoline (B57606) Core Synthesis

The formation of the fundamental quinoline ring system is the initial challenge in synthesizing 2-chloro-3-ethyl-6-fluoroquinoline. Several classical name reactions provide robust platforms for creating substituted quinolines, which can be adapted to incorporate the required 6-fluoro substituent.

Friedländer Annulation and its Variants

The Friedländer synthesis is a widely utilized and straightforward method for generating poly-substituted quinolines. eurekaselect.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group adjacent to a carbonyl functionality. wikipedia.org

To construct the 6-fluoroquinoline (B108479) skeleton required for the target molecule, a suitable starting material would be a 2-amino-5-fluorophenyl carbonyl compound. The reaction mechanism proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org The introduction of the 3-ethyl group depends on the choice of the second reactant. For instance, reacting 2-amino-5-fluorobenzaldehyde (B139799) with pentan-3-one could yield the desired 2,3-diethyl-6-fluoroquinoline, while butan-2-one could lead to a mixture of regioisomers. acs.org The use of specialized catalysts, such as indium(III) triflate, has been shown to improve yields and selectivity in Friedländer reactions involving various substituted 2-aminoarylketones. rsc.org

| Reactant 1 | Reactant 2 | Potential Product Core |

| 2-Amino-5-fluorobenzaldehyde | Ketone with α-methylene group (e.g., Pentan-3-one) | 3-Ethyl-6-fluoroquinoline |

| 2-Amino-5-fluorobenzophenone | Ethyl acetoacetate | Functionalized 6-fluoroquinoline |

Skraup Synthesis and Modifications

The Skraup synthesis is one of the oldest methods for producing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com For the synthesis of the target precursor, 4-fluoroaniline (B128567) would be the starting aromatic amine, which upon reaction, would yield 6-fluoroquinoline. fordham.edu

The mechanism involves the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline. google.com Subsequent cyclization and oxidation produce the quinoline ring. numberanalytics.com The traditional Skraup reaction is known for its harsh conditions and often violent nature, though the inclusion of ferrous sulfate (B86663) can moderate it. wikipedia.org While effective for unsubstituted quinolines, the classic Skraup synthesis is not ideal for introducing specific alkyl groups at the C2 or C3 positions. nih.gov

Doebner-Miller and Conrad-Limpach Reactions

The Doebner-Miller reaction is a significant modification of the Skraup synthesis that allows for greater control over the substitution pattern. wikipedia.orgiipseries.org It utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline under acidic conditions. synarchive.com To generate a precursor for the target compound, 4-fluoroaniline could be reacted with an α,β-unsaturated carbonyl that would install the ethyl group at the C3 position upon cyclization and oxidation.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org This reaction is particularly relevant as it provides a direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgnih.gov Reacting 4-fluoroaniline with an ethyl-substituted β-ketoester, such as ethyl 2-ethylacetoacetate, would proceed through a Schiff base intermediate. Subsequent high-temperature, acid-catalyzed cyclization yields 3-ethyl-6-fluoro-4-hydroxyquinoline. nih.govwikipedia.org This quinolone product serves as a crucial intermediate for further functionalization.

Strategic Introduction of Halogen and Alkyl Substituents

Following the construction of the core 6-fluoroquinoline ring system, the synthesis of this compound requires the specific and regioselective introduction of the C2-chloro and C3-ethyl groups.

Regioselective Chlorination Strategies at the C2 Position

The introduction of a chlorine atom at the C2 position of the quinoline ring is most commonly achieved by the chlorination of a corresponding quinolin-2(1H)-one precursor. This precursor, such as 3-ethyl-6-fluoroquinolin-2(1H)-one, can be synthesized via methods like the Knorr quinoline synthesis.

The conversion of the C2-carbonyl group to a chloro substituent is a standard transformation accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). researchgate.net For example, the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate from its 2,4-dione precursor is effectively performed using refluxing POCl₃. researchgate.net This reaction proceeds via the formation of a phosphate (B84403) or chlorosulfite ester intermediate which is then displaced by a chloride ion. The high reactivity of the C2 position in quinolin-2-ones makes this a highly regioselective and efficient method. beilstein-journals.org

Methodologies for Ethyl Group Installation at the C3 Position

The most efficient strategy for installing the ethyl group at the C3 position is to incorporate it during the initial ring-forming reaction.

Fluorination Approaches for the C6 Position

The introduction of a fluorine atom at the C6 position of the quinoline nucleus is a critical step in the synthesis of this compound. This transformation is challenging due to the inherent reactivity of the quinoline system and the need for regioselective control. Direct C-H fluorination of electron-deficient azaarenes like quinoline is a developing field. nih.gov Traditional methods often rely on the transformation of a pre-installed functional group at the C6 position.

Common strategies include:

Balz-Schiemann Reaction: A well-established method for introducing fluorine onto an aromatic ring. This process involves the diazotization of a C6-aminoquinoline precursor, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Nucleophilic Aromatic Substitution (SNAr): This approach requires an activating group (e.g., a nitro group) ortho or para to a leaving group (such as a halogen) at the C6 position. A fluoride (B91410) source, like potassium fluoride with a phase-transfer catalyst, can then displace the leaving group.

Direct C-H Fluorination: Recent advances have explored direct C-H fluorination, although challenges remain. nih.gov These methods often employ powerful electrophilic fluorinating agents. A concerted nucleophilic fluorination approach, enabled by electron transfer, has been proposed to overcome the high energy barriers typically associated with the C-H functionalization of azaarenes. nih.gov While this has been demonstrated for C4 and C2 positions, its application to the C6 position would depend on the electronic effects of other substituents on the ring. nih.gov

The choice of method depends heavily on the available starting materials and the compatibility of other functional groups (the chloro and ethyl groups) with the harsh conditions some of these reactions require. For instance, a synthetic route might first construct a 6-amino-2-chloro-3-ethylquinoline intermediate, which is then subjected to the Balz-Schiemann reaction to install the fluorine atom.

Sequential or Tandem Reaction Strategies for Multi-Substituted Quinolines

The construction of a polysubstituted quinoline like this compound is rarely achieved in a single step. Instead, chemists employ sequential or tandem (cascade) reactions that build the molecule's complexity in a controlled manner. nih.govnih.gov These strategies are prized for their efficiency, as they can form multiple bonds in a single pot, reducing the need for intermediate purification steps. nih.gov

Examples of such strategies applicable to quinoline synthesis include:

Domino Reactions: A sequence where the first reaction creates a functionality that is the substrate for the subsequent reaction. For example, a palladium-catalyzed Sonogashira coupling followed by a cyclization can yield the quinoline core. organic-chemistry.org

Michael Addition-Cyclization-Condensation: A one-pot approach can involve the Michael addition of an amine to an activated alkyne (ynone), followed by an intramolecular cyclization and a final condensation or elimination step to form the aromatic quinoline ring. nih.gov

Successive SN2' and SNAr Reactions: Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines through a strategy involving successive SN2' and SNAr elimination steps. nih.gov

Claisen Rearrangement/Ring-Closing Metathesis: For complex fused systems, sequential strategies involving aza-Claisen rearrangement followed by ring-closing metathesis have been developed to build upon the quinoline scaffold. researchgate.net

In the context of this compound, a plausible sequential route could start with a Friedländer annulation to build a substituted quinolinone, followed by chlorination at the C2 position, and subsequent functionalization at the C3 and C6 positions.

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.net The synthesis of quinoline derivatives has been a fertile ground for the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. acs.orgrsc.org

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org For quinoline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. benthamdirect.comnih.gov This technique is applicable to various classical quinoline syntheses, including the Skraup, Doebner-von Miller, and Friedländer reactions. semanticscholar.org The main advantages stem from the efficient and uniform heating of the reaction mixture, which can minimize side product formation. acs.org Several studies report catalyst-free, one-pot three-component reactions under microwave irradiation to efficiently produce quinoline-based hybrids. acs.orglew.ro

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Skraup Synthesis | Conventional | Several Hours | Lower | nih.gov |

| Skraup Synthesis | Microwave | Minutes | Improved | nih.gov |

| Three-Component Synthesis | Conventional | 8 hours | Fair-Good | acs.org |

| Three-Component Synthesis | Microwave | 30 minutes | >90% | researchgate.net |

| Knoevenagel Condensation | Conventional | 5-6 hours | 60-72% | benthamdirect.com |

| Knoevenagel Condensation | Microwave | 5-10 minutes | 85-94% | benthamdirect.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product purification. researchgate.net Several methods for quinoline synthesis have been adapted to run under solvent-free, or "neat," conditions. jocpr.com These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net Tin(II) chloride dihydrate has been used as a catalyst for the smooth synthesis of a variety of polysubstituted quinolines at room temperature under solvent-free conditions, affording excellent yields and purity. researchgate.net This approach is not only environmentally friendly but also highly efficient in terms of reaction time and operational simplicity. researchgate.netjocpr.com

Catalytic Methods (e.g., Metal-Catalyzed Couplings, Recyclable Catalysts)

Catalysis is central to sustainable synthesis, offering pathways with lower activation energies, higher selectivity, and reduced waste. The synthesis of quinolines has benefited immensely from a wide array of catalytic systems.

Metal-Catalyzed Synthesis: Transition metals like palladium, copper, nickel, iron, iridium, and cobalt are widely used to catalyze the C-C and C-N bond formations necessary for building the quinoline ring. organic-chemistry.orgiaea.org For example, copper-catalyzed cascade cyclizations and nickel-catalyzed cyclizations of 2-iodoanilines with alkynyl aryl ketones are efficient methods for producing substituted quinolines. organic-chemistry.org These methods often tolerate a broad range of functional groups. rsc.org

Nanocatalysts: The use of nanocatalysts is a growing area, offering advantages such as high surface area-to-volume ratios and enhanced reactivity. acs.org Importantly, many nanocatalysts are magnetically separable (e.g., CoFe₂O₄-based catalysts), allowing for easy recovery and reuse, which significantly improves the sustainability of the process. acs.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. These often employ iodine, Brønsted acids, or Lewis acids to promote the cyclization reactions. nih.govrsc.org Iodine, for instance, can catalyze Povarov-type reactions or mediate desulfurative cyclizations to yield quinolines. nih.govsemanticscholar.org

Optimization of Synthetic Parameters and Yields

Achieving a high yield of a specific, complex target like this compound requires systematic optimization of all reaction parameters in the synthetic sequence. This empirical process involves adjusting variables to maximize product formation while minimizing byproducts and reaction time.

Key parameters that are typically optimized include:

Catalyst: The choice of catalyst and its loading percentage are critical. For metal-catalyzed reactions, the metal center, ligands, and oxidation state can profoundly impact the outcome.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction rates. As seen in green chemistry approaches, moving to greener solvents or solvent-free conditions is often a goal.

Temperature: Reaction temperature affects the rate of reaction. For some syntheses, microwave heating is used to achieve high temperatures rapidly and uniformly. nih.gov

Reaction Time: Monitoring the reaction (e.g., by TLC or GC) allows for determination of the optimal time to quench the reaction for the highest yield.

Reagent Stoichiometry: The molar ratios of reactants and reagents are adjusted to ensure complete conversion of the limiting reagent and to control selectivity.

The following table illustrates an example of optimization for a generic quinoline synthesis, showcasing how different conditions can affect the final yield. nih.gov

| Entry | Catalyst (mol%) | Solvent | Oxidant | Yield (%) |

| 1 | Cp₂ZrCl₂ (5) | CH₂Cl₂ | TBHP | 56 |

| 2 | Cp₂ZrCl₂ (5) | 1,4-Dioxane | TBHP | 65 |

| 3 | Cp₂ZrCl₂ (5) | DMF | TBHP | 83 |

| 4 | Cp₂ZrCl₂ (5) | DMF | H₂O₂ | 80 |

| 5 | Cp₂ZrCl₂ (5) | DMF | DMP | 83 |

| 6 | Cp₂ZrCl₂ (5) | DMF | I₂ | 92 |

| 7 | None | DMF | I₂ | <10 |

This systematic approach is essential for developing a robust and scalable synthesis for complex molecules like this compound. nih.gov

Influence of Reaction Conditions (Temperature, Time, Reagents)

The success of the synthesis of quinoline derivatives, including this compound, is highly dependent on the careful control of reaction conditions. Temperature, reaction duration, and the choice and ratio of reagents are pivotal factors that dictate the yield and purity of the final product.

Temperature: The Vilsmeier-Haack reaction is typically temperature-sensitive. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is often performed at low temperatures (e.g., 0°C). nih.gov The subsequent reaction with the N-aryl amide may be started at this low temperature, followed by heating to drive the reaction to completion. For the synthesis of similar 2-chloro-3-formylquinolines, reaction mixtures are often stirred at temperatures ranging from 70°C to 100°C. orientjchem.orgnih.gov Lower temperatures may result in incomplete reactions, while excessively high temperatures could lead to the formation of unwanted byproducts.

Time: The duration of the reaction is another critical parameter. For the synthesis of 2-chloro-3-formylquinolines using the Vilsmeier-Haack reaction, heating times can range from 4 to 16 hours. orientjchem.org The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid prolonged heating that could degrade the product. rsc.org

Reagents: The primary reagents for the proposed synthesis are the N-(4-fluorophenyl)propanamide precursor, phosphorus oxychloride, and DMF. vulcanchem.com The molar ratio of these reagents is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting amide. For instance, studies on related syntheses have shown that using a significant excess of POCl₃ can improve yields. nih.gov The choice of solvent for the reaction and subsequent work-up also plays a significant role. While the Vilsmeier reaction is often run using DMF as both a reagent and solvent, other high-boiling inert solvents might be used. During the work-up, the reaction mixture is typically poured onto crushed ice to hydrolyze any remaining reagents, followed by neutralization with a base. orientjchem.org

The following table summarizes the typical conditions used in Vilsmeier-Haack reactions for the synthesis of related chloroquinolines.

| Parameter | Condition | Rationale / Expected Outcome | Source |

| Temperature | 0°C initially, then 70-100°C | Control of exothermic reaction, followed by thermal energy to drive cyclization. | orientjchem.orgnih.gov |

| Time | 4 - 16 hours | To ensure complete conversion of the starting material. | orientjchem.org |

| Key Reagents | N-aryl amide, POCl₃, DMF | Formation of the Vilsmeier reagent for electrophilic aromatic substitution and cyclization. | wikipedia.orgnih.gov |

| Reagent Ratio | Excess POCl₃ | Drives the reaction towards completion and can improve overall yield. | nih.gov |

| Work-up | Poured onto ice, neutralized with base | Hydrolyzes excess reagents and precipitates the crude product. | orientjchem.org |

Purification and Isolation Techniques for Complex Quinoline Derivatives

Following the synthesis, a multi-step purification and isolation process is essential to obtain this compound in a pure form. The crude product obtained after the initial work-up is typically a mixture containing the desired compound, unreacted starting materials, and various byproducts.

Initial Work-up and Extraction: The standard procedure begins with quenching the reaction mixture in ice water, which hydrolyzes excess phosphorus oxychloride. The mixture is then made alkaline, often with sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to precipitate the crude product. orientjchem.orggoogle.com This solid is then collected by filtration. Alternatively, the product can be extracted from the aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane. google.comgoogle.com The organic extracts are then combined, washed with water, dried over an agent like magnesium sulfate, and the solvent is removed under reduced pressure. google.com

Chromatography: Column chromatography is a widely used and effective method for the purification of quinoline derivatives. rsc.orggoogle.com For halogenated quinolines, silica (B1680970) gel is commonly employed as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.orggoogle.com The ratio of these solvents is optimized to achieve the best separation of the target compound from impurities.

Recrystallization: Recrystallization is the final step to achieve high purity. The solid product obtained after chromatography is dissolved in a hot solvent or a solvent mixture until saturated, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. rsc.org Common solvents used for the recrystallization of chloroquinoline derivatives include ethanol, methanol (B129727), ethyl acetate, or mixtures such as methanol-acetone. orientjchem.orggoogle.com The choice of solvent is critical and depends on the solubility characteristics of the specific quinoline derivative.

The table below outlines common purification techniques for complex quinoline derivatives.

| Technique | Description | Typical Reagents/Solvents | Source |

| Extraction | Separation of the crude product from the aqueous reaction mixture. | Chloroform, Dichloromethane | google.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Petroleum Ether/Ethyl Acetate. | rsc.orggoogle.com |

| Recrystallization | Final purification of the solid product based on solubility differences. | Ethanol, Methanol, Ethyl Acetate, Acetone. | orientjchem.orggoogle.comrsc.org |

| Counter-Current Chromatography | An advanced liquid-liquid chromatography technique for separating complex mixtures. | Two-phase solvent systems (e.g., MTBE-butanol-acetonitrile-water). | nih.gov |

Reactivity and Derivatization Chemistry of 2 Chloro 3 Ethyl 6 Fluoroquinoline

Exploration of the Halogen Atoms as Synthetic Handles

The 2-Chloro-3-ethyl-6-fluoroquinoline molecule possesses two halogen atoms at distinct positions, C2 and C6, which serve as primary sites for synthetic elaboration. The chlorine atom at the C2 position and the fluorine atom at the C6 position exhibit different reactivities, allowing for selective functionalization. The C2 position is particularly activated towards substitution due to its proximity to the ring nitrogen, while the C6-fluorine bond is considerably more stable.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C2 and C6 Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halo-substituted quinolines. In this compound, the electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the C2 and C4 positions for nucleophilic attack. Consequently, the chlorine atom at C2 is significantly more labile and susceptible to displacement by nucleophiles compared to the fluorine atom at the C6 position on the carbocyclic ring.

Typical nucleophiles such as alkoxides, thiolates, and amines can readily displace the C2-chloro group. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 2-methoxy-3-ethyl-6-fluoroquinoline. The fluorine atom at C6 is generally unreactive under these conditions, allowing for selective functionalization at the C2 position. Achieving substitution at C6 would require much harsher reaction conditions, and the selectivity would be difficult to control.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Negishi, Hiyama) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C2-chloro substituent serves as an effective handle for such transformations. nih.gov The general reactivity trend for halogens in these reactions is I > Br > Cl >> F, meaning the C2-Cl bond can be selectively activated over the highly robust C6-F bond. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent, typically a boronic acid or ester, to form a biaryl or related C-C bond. libretexts.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄) would selectively yield a 2-aryl-3-ethyl-6-fluoroquinoline derivative. nih.govnih.govcommonorganicchemistry.com

Heck Reaction: The Heck reaction facilitates the coupling of the C2-chloro position with an alkene to introduce a vinyl group. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. youtube.com It provides a direct method for the alkenylation of the quinoline core. rsc.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine), coupling the C2 position with a terminal alkyne. researchgate.netresearchgate.netlibretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds.

Stille Coupling: The Stille reaction uses an organostannane reagent to transfer an organic group to the quinoline ring. openochem.orgwikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups but is hampered by the toxicity of the tin reagents. organic-chemistry.orglibretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is more reactive than organoboron or organotin compounds, often allowing for milder reaction conditions. wikipedia.orgchem-station.com The Negishi coupling of this compound would provide an efficient route to C2-alkyl or C2-aryl derivatives. organic-chemistry.orgyoutube.com

Hiyama Coupling: The Hiyama coupling employs organosilicon reagents, which are considered less toxic and more environmentally benign alternatives to organostannanes. This reaction is activated by a fluoride (B91410) source and catalyzed by palladium.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 2-Aryl/Vinyl-3-ethyl-6-fluoroquinoline |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-3-ethyl-6-fluoroquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-3-ethyl-6-fluoroquinoline |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 2-Aryl/Vinyl-3-ethyl-6-fluoroquinoline |

| Negishi | R-ZnX | Pd(0) or Ni(0) | 2-Aryl/Alkyl-3-ethyl-6-fluoroquinoline |

| Hiyama | R-Si(OR')₃ | Pd(0) / F⁻ source | 2-Aryl/Vinyl-3-ethyl-6-fluoroquinoline |

Amination and Amidation Reactions for Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups can be achieved through both SNAr and modern cross-coupling methods. Direct substitution of the C2-chloride with primary or secondary amines can proceed under thermal conditions, often yielding the corresponding 2-aminoquinoline (B145021) derivatives.

Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a milder and more general route. This reaction couples the C2-chloro position with a wide range of amines, amides, or carbamates using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org This approach allows for the synthesis of a diverse library of N-substituted derivatives from this compound. For example, coupling with (R)-3-N-Boc-aminomethyl pyrrolidine (B122466) can be achieved by heating the reagents. nih.gov

Reactions Involving the Ethyl Group at C3

The ethyl group at the C3 position, while generally less reactive than the halogen atoms, offers an additional site for functionalization. The carbon atom attached directly to the quinoline ring is a benzylic-like position, rendering its C-H bonds susceptible to certain transformations.

Functionalization of Alkyl Side Chains (e.g., Oxidation, Halogenation)

Oxidation: The benzylic carbon of the ethyl group can be oxidized using strong oxidizing agents. libretexts.orglibretexts.org Treatment with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely oxidize the ethyl group to an acetyl group (ketone) or, with further oxidation, cleave the terminal methyl group to form a carboxylic acid at the C3 position. youtube.comquimicaorganica.org This requires the presence of at least one hydrogen on the benzylic carbon. libretexts.orglibretexts.org

Halogenation: Free radical halogenation can selectively occur at the benzylic position. libretexts.org Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be introduced onto the alpha-carbon of the ethyl group, yielding 2-Chloro-3-(1-bromoethyl)-6-fluoroquinoline. This halogenated intermediate is a valuable precursor for further nucleophilic substitution or elimination reactions.

| Reaction Type | Reagent | Typical Product |

|---|---|---|

| Oxidation | KMnO₄ (hot, alkaline) | 3-Carboxy-2-chloro-6-fluoroquinoline |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Chloro-3-(1-bromoethyl)-6-fluoroquinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. nih.gov Any substitution that does occur typically favors the carbocyclic (benzene) ring over the heterocyclic (pyridine) ring.

In this compound, the directing effects of the existing substituents must be considered. The fluorine atom at C6 is a deactivating but ortho, para-directing group. The chloro (C2) and ethyl (C3) groups are on the pyridine (B92270) ring and have less influence on the benzene (B151609) ring's reactivity. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the fluorine, which are C5 and C7. Common EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions would be expected to yield a mixture of C5 and C7 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. Metal-free halogenation methods, for instance using N-halosuccinimides, can provide selective halogenation at the C5 position under aqueous conditions. rsc.orgrsc.org

Formation of Hybrid and Fused Ring Systems

The construction of hybrid and fused ring systems from this compound is a key strategy for the development of novel compounds with potentially enhanced biological or material properties. The reactive 2-chloro position is the primary handle for such transformations.

The synthesis of novel heterocyclic adducts attached to the quinoline core can be achieved through various chemical transformations. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-chloroquinolines provides a strong indication of its synthetic potential.

One of the most common strategies involves the nucleophilic displacement of the chloride at the 2-position. This reaction is often facilitated by the electron-withdrawing nature of the quinoline ring nitrogen. A variety of nitrogen, oxygen, and sulfur nucleophiles can be employed to introduce new heterocyclic moieties. For instance, reaction with substituted hydrazines can lead to the formation of pyrazolo[3,4-b]quinoline systems after subsequent intramolecular cyclization. rsc.org While the original literature describes this for a 3-formyl derivative, a similar pathway can be envisioned for the 3-ethyl analog.

Another approach to forming fused systems is through multi-component reactions. For example, related 2-chloro-3-formylquinolines have been shown to react with dinucleophiles like 2-aminobenzimidazole (B67599) in the presence of a base to construct complex fused systems like benzo-imidazopyrimido[4,5-b]quinolones. researchgate.net The ethyl group in the target compound would likely influence the reactivity and the final structure compared to a formyl group.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating C-C and C-heteroatom bonds at the 2-position. Reactions such as the Suzuki, Stille, and Negishi couplings can be employed to attach various aryl, heteroaryl, or alkyl groups, which can themselves be or contain heterocyclic systems. The use of specific phosphine ligands like P(t-Bu)3 has been shown to be effective for the cross-coupling of unactivated aryl chlorides. nih.gov

| Reactant | Reagent/Catalyst | Product Type | Reference |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine, Pyridine | Fused Pyrazole (6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | 2-Aminobenzimidazole, K2CO3 | Fused Imidazopyrimidoquinoline | researchgate.net |

| 2-Chloroquinoline | Arylboronic acid, Pd catalyst | 2-Arylquinoline | nih.gov |

| 4-Chloroquinolines | 1,2,4-Triazole (B32235) | 4-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.net |

This table presents analogous reactions of related quinoline derivatives due to the limited specific data for this compound.

The linkage of the this compound scaffold to other pharmacophores, such as triazoles, can lead to hybrid molecules with potentially synergistic or novel biological activities. Triazoles are known to be important pharmacophores in their own right. nih.gov

A straightforward method for tethering a triazole ring is through nucleophilic substitution of the 2-chloro group with a triazole salt. For instance, studies on 2-chloroquinolines have shown that they can react with the sodium salt of 1,2,4-triazole to yield 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net The reaction conditions, such as the use of a base or acid catalysis, can significantly influence the outcome and reactivity. researchgate.net

Another powerful and widely used method for creating a triazole linkage is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". To utilize this reaction, the this compound core would first need to be functionalized with either an azide (B81097) or a terminal alkyne. The 2-chloro position is an ideal site for introducing these functionalities. For example, reaction with sodium azide can introduce the azido (B1232118) group at the 2-position, which can then undergo a click reaction with a variety of alkyne-containing pharmacophores. Conversely, a Sonogashira coupling could be used to install an alkyne at the 2-position, which would then be ready to react with an azide-functionalized molecule. This approach has been successfully used to create novel 1,2,3-triazole-based quinoline hybrids. nih.govmdpi.com

| Starting Quinoline Derivative | Key Reagents | Tethered Pharmacophore | Product | Reference |

| 2-Chloroquinolines | 1,2,4-Triazole sodium salt | 1,2,4-Triazole | 2-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.net |

| 4-Azido-7-chloroquinoline | Terminal alkyne, CuSO4, Sodium ascorbate | 1,2,3-Triazole | 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | mdpi.com |

| Chloroquinoline | Azide/Alkyne partner, Cu(I) catalyst | 1,2,3-Triazole | Triazole/quinoline hybrids | nih.gov |

This table illustrates methods for tethering triazoles to quinoline scaffolds based on published procedures for related compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Ethyl 6 Fluoroquinoline

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For a complete structural assignment of 2-Chloro-3-ethyl-6-fluoroquinoline, various NMR experiments would be essential.

¹H, ¹³C, ¹⁹F NMR for Complete Structural Assignment

To fully characterize the molecular structure of this compound, one-dimensional NMR spectra including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) would be required.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would correspond to the protons of the ethyl group and the aromatic protons on the quinoline (B57606) ring system.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule, including those in the quinoline core and the ethyl substituent.

¹⁹F NMR: Given the fluorine substituent at the C-6 position, ¹⁹F NMR would provide a specific signal for the fluorine atom, and its coupling with neighboring protons would help confirm its position on the aromatic ring.

No specific ¹H, ¹³C, or ¹⁹F NMR data for this compound is available in the searched resources.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace out the proton-proton networks in the ethyl group and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, including the connections between the ethyl group and the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

No data from 2D NMR experiments for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₁H₉ClFN), HRMS would be used to confirm its elemental composition.

A specific high-resolution mass spectrum for this compound was not found in the available literature.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound is available.

Conformational Analysis and Torsion Angles

A crystallographic study would reveal the preferred conformation of the ethyl group relative to the quinoline ring and provide precise measurements of all torsion angles within the molecule.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the solid state. This would include the identification of any significant intermolecular forces, such as π-stacking between the quinoline rings, which are common in such aromatic systems.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques in the structural analysis of organic compounds, providing valuable insights into the functional groups present and the electronic transitions within the molecule. For this compound, these spectroscopic methods offer a detailed fingerprint, confirming its unique molecular architecture.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to exhibit a series of absorption bands that correspond to the vibrations of its constituent parts: the quinoline core, and the chloro, ethyl, and fluoro substituents.

Key characteristic absorption bands for this compound would be anticipated in the following regions:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the quinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl group at the 3-position will show characteristic C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond within the quinoline ring, along with the carbon-carbon double bonds of the aromatic system, are expected to produce strong absorptions in the 1620-1450 cm⁻¹ region.

C-F Stretching: The presence of the fluorine atom at the 6-position gives rise to a strong and characteristic C-F stretching absorption, typically found in the 1250-1020 cm⁻¹ range. researchgate.net

The following data table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (ethyl) | 2980 - 2850 | Stretching |

| C=N (quinoline ring) | 1620 - 1550 | Stretching |

| C=C (aromatic ring) | 1600 - 1450 | Stretching |

| C-F (aryl fluoride) | 1250 - 1020 | Stretching |

| C-Cl (aryl chloride) | 850 - 550 | Stretching |

| Aromatic C-H Bending | 900 - 675 | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The quinoline ring system, being a conjugated aromatic system, exhibits characteristic absorptions in the UV region. These absorptions are primarily due to π → π* and n → π* electronic transitions.

The spectrum of this compound is expected to show multiple absorption bands, characteristic of substituted quinolines. The main electronic transitions are:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. For quinoline derivatives, these transitions often appear as multiple bands. researchgate.net

n → π Transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. These transitions are often observed as a shoulder on the longer-wavelength side of the π → π* bands.

The substitution pattern of this compound, with an electron-withdrawing chloro group, an electron-donating ethyl group, and a halogen with mixed effects (fluoro group), will influence the precise wavelengths of these transitions (λmax). Generally, substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). The extended conjugation in the quinoline system results in absorptions at longer wavelengths compared to simpler aromatic compounds like benzene (B151609). libretexts.org

The expected UV-Vis absorption data for this compound in a non-polar solvent is presented in the table below.

| Expected λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~ 230 - 250 | High | π → π | Quinoline Ring |

| ~ 280 - 300 | Moderate to High | π → π | Quinoline Ring |

| ~ 310 - 330 | Low to Moderate | n → π* | Quinoline Ring (N) |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of chemical compounds. For quinoline derivatives, DFT calculations offer significant insights into their chemical behavior. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.senih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. sci-hub.se For instance, DFT calculations on related chloro-fluoro-substituted aromatic compounds have been used to determine their energy gaps, showing how charge transfer occurs within the molecules. nih.govresearchgate.net While specific calculations for this compound were not found, DFT analysis would elucidate its electronic charge transfer properties and relative stability.

Table 1: Key Electronic Properties Determined by DFT

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. sci-hub.se |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scienceopen.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

In quinoline derivatives, negative potential is often localized around heteroatoms like nitrogen, while positive potential is found around hydrogen atoms. scienceopen.com For a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the negative regions correspond to hydrogen-bond acceptors. nih.gov An MEP analysis of this compound would likely show a negative potential near the quinoline nitrogen and the fluorine atom, identifying these as potential sites for interaction with electrophiles. The regions around the hydrogen atoms of the ethyl group would exhibit positive potential. scienceopen.comresearchgate.net

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions are highly valuable for interpreting and assigning experimental spectra.

Studies on similar molecules, such as 6-chloroquinoline (B1265530) and 2-chloro-3-methylquinoline, have demonstrated that theoretical calculations at the B3LYP/6–311++G(d,p) level of theory can provide vibrational frequencies and NMR chemical shifts that are in good agreement with experimental data. researchgate.net This computational approach could be applied to this compound to predict its characteristic spectral fingerprints, aiding in its structural characterization.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. nih.govnih.gov

Fluoroquinolones are a well-established class of antibiotics that primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov Molecular docking studies on fluoroquinolone derivatives consistently show interactions with these enzymes. nih.gov

The general mechanism involves the quinolone molecule binding to the complex formed between the topoisomerase and DNA. nih.gov This stabilizes the DNA-enzyme complex, prevents the re-ligation of cleaved DNA strands, and ultimately blocks the replication process. nih.gov

Computational studies on derivatives of 2-chloro-6-fluoroquinoline (B1368868) have explored their binding modes with bacterial enzymes. For example, a synthesized derivative was docked against Escherichia coli DNA gyrase (PDB ID: 6f86) and Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ), revealing potential binding interactions that rationalize its observed antibacterial activity. nih.gov Docking simulations of this compound against these and other relevant macromolecules like kinases would provide valuable insights into its potential biological targets and mechanism of action.

Table 2: Potential Biological Targets for Fluoroquinolone Derivatives

| Target Macromolecule | Organism | Function | PDB ID (Example) | Citation |

|---|---|---|---|---|

| DNA Gyrase | Escherichia coli | DNA replication and repair | 6f86 | nih.gov |

| Topoisomerase IV | Bacteria | Chromosome segregation | N/A | nih.govnih.gov |

| Tyrosyl-tRNA Synthetase | Staphylococcus aureus | Protein synthesis | 1JIJ | nih.gov |

| Dihydrofolate Reductase B | Escherichia coli | Folic acid metabolism | 7r6g | nih.gov |

Beyond identifying the binding mode, molecular docking simulations provide a quantitative estimation of the binding affinity, often expressed as a binding energy score in kcal/mol. A lower (more negative) binding energy suggests a more stable and favorable interaction between the ligand and the target. nih.gov

For example, a derivative of 2-chloro-6-fluoroquinoline exhibited a calculated binding affinity of -7.2 kcal/mol with E. coli DNA gyrase. nih.gov In a separate study on other 6-fluoroquinolines, binding affinities with a Plasmodium falciparum protein ranged from -8.200 to -10.700 kcal/mol. nih.gov

By performing docking simulations of this compound against a panel of different proteins, researchers can gain computational insights into its binding specificity. Comparing the binding affinities for different targets can help predict which biological pathways the compound is most likely to affect, guiding the design of more potent and selective molecules.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol |

| 2-chloro-6-fluoroquinoline-3-carbaldehyde |

| 2-aminoethan-1-ol |

| Acetanilide |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate |

| 6-chloroquinoline |

| 2-chloro-3-methylquinoline |

| Norfloxacin |

| Ciprofloxacin (B1669076) |

| Levofloxacin (B1675101) |

| Gatifloxacin (B573) |

| Moxifloxacin (B1663623) |

| Gemifloxacin |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and in understanding the structural features that are crucial for their therapeutic effects.

The development of predictive QSAR models for compounds like this compound involves a systematic process. Initially, a dataset of quinoline derivatives with known biological activities against a specific target, such as a particular enzyme or receptor, is compiled. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Through statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external sets of compounds.

For quinoline derivatives, QSAR studies have been successfully applied to predict a wide range of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects. researchgate.netbiointerfaceresearch.com For instance, a study on quinoline derivatives established a mathematical model to understand the relationship between their structure and antiviral activity against the DENV virus, resulting in a highly predictive HQSAR model. researchgate.net Similarly, QSAR models have been developed for the anti-tuberculosis activity of ring-substituted quinolines, identifying key features that could enhance their potency. uq.edu.au

To illustrate how a predictive model for a hypothetical biological activity (e.g., enzyme inhibition) of a series of quinoline derivatives, including this compound, might be presented, a sample data table is provided below.

| Compound | log(1/IC50) | Electronic Descriptor (e.g., LUMO energy) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., logP) |

| Derivative 1 | 4.5 | -1.2 eV | 65 | 3.2 |

| Derivative 2 | 5.1 | -1.5 eV | 70 | 3.8 |

| This compound | Predicted: 5.8 | -1.8 eV | 75 | 4.1 |

| Derivative 4 | 6.2 | -2.1 eV | 80 | 4.5 |

This table is a hypothetical representation to illustrate the concept of a QSAR data table.

The equation derived from such a study might look like: log(1/IC50) = β0 + β1(Electronic Descriptor) + β2(Steric Descriptor) + β3*(Hydrophobic Descriptor)

This equation would then be used to predict the biological activity of new or untested quinoline compounds.

A significant outcome of QSAR modeling is the identification of the key structural features of a molecule that are either beneficial or detrimental to its biological activity. By analyzing the descriptors that are included in the final QSAR equation and their respective coefficients, researchers can infer the importance of different substituents and their positions on the molecular scaffold.

For the this compound molecule, the substituents on the quinoline core—a chlorine atom at position 2, an ethyl group at position 3, and a fluorine atom at position 6—are expected to significantly influence its biological profile.

The 2-Chloro Substituent: The presence of a chlorine atom at the C-2 position of the quinoline ring introduces both electronic and steric effects. Its electron-withdrawing nature can modulate the electron density of the entire ring system, which can be crucial for interactions with biological targets.

The 3-Ethyl Substituent: The ethyl group at the C-3 position is a bulky, hydrophobic substituent. Its size and hydrophobicity can influence how the molecule fits into the binding pocket of a target protein and can contribute to hydrophobic interactions that stabilize the ligand-protein complex.

The 6-Fluoro Substituent: The fluorine atom at the C-6 position is a small, highly electronegative atom. The introduction of fluorine can alter the metabolic stability of the compound and can participate in hydrogen bonding interactions with the target, potentially enhancing binding affinity. The formation of complex compounds through the coordination of oxygen atoms at positions 3 and 4 of the quinolone skeleton is associated with obtaining derivatives that exhibit a wide spectrum of biological activity. mdpi.com

QSAR studies on various quinoline derivatives have consistently highlighted the importance of these types of substitutions. For example, studies on antimalarial 4-aminoquinolines have shown that substitutions at the 7-position can significantly impact their activity against both chloroquine-sensitive and resistant strains. biointerfaceresearch.com In the context of anticancer agents, the position of a methyl group on the quinoline ring has been found to be a critical determinant of potency. biointerfaceresearch.com

The interplay of these electronic, steric, and hydrophobic features in this compound would be quantitatively captured in a robust QSAR model, providing a rational basis for the design of more potent analogues.

To summarize the influence of these structural features, a table is presented below:

| Structural Feature | Position | Potential Influence on Biological Activity |

| Chlorine | 2 | Electronic effects, potential for halogen bonding |

| Ethyl Group | 3 | Steric bulk, hydrophobic interactions |

| Fluorine | 6 | Electronic effects, metabolic stability, hydrogen bonding potential |

By systematically modifying these substituents and observing the corresponding changes in biological activity, a comprehensive understanding of the structure-activity landscape of this class of compounds can be achieved, paving the way for the development of new and improved therapeutic agents.

Következtetés

A 2-klór-3-etil-6-fluorokinolin egy érdekes, de kevéssé kutatott halogénezett kinolin származék. Bár a vegyületről rendelkezésre álló specifikus adatok korlátozottak, a kinolin kémia általános ismeretei alapján feltételezhető, hogy értékes építőkockaként szolgálhat új, komplexebb molekulák szintézisében. A 2-es pozícióban lévő reaktív klóratom lehetővé teszi a molekula sokoldalú funkcionalizálását, ami új lehetőségeket nyit a gyógyszerkutatás és az anyagtudomány területén. A vegyület további vizsgálata hozzájárulhat a halogénezett kinolinok szerkezet-hatás összefüggéseinek mélyebb megértéséhez és új, értékes vegyületek felfedezéséhez.

A cikkben említett vegyületek

| Vegyület neve | CAS-szám | Molekulaképlet |

| 2-Chloro-3-ethyl-6-fluoroquinoline | N/A | C11H9ClFN |

| 2-Chloro-6-fluoro-3-methylquinoline | 131610-11-2 | C10H7ClFN |

| 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline | 610261-48-8 | C11H8Cl2FN |

| 2-Chloro-6-fluoroquinoline (B1368868) | 77119-53-0 | C9H5ClFN |

| 6-Bromo-2-chloro-3-ethylquinoline | 11346277 (CID) | C11H9BrClN |

| e-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline | 1031929-30-2 | C11H6ClFN2O2 |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | 1015360 (CCDC) | C13H12ClNO2 |

| Chloroquine | 54-05-7 | C18H26ClN3 |

| Ciprofloxacin (B1669076) | 85721-33-1 | C17H18FN3O3 |

| Topotecan | 123948-87-8 | C23H23N3O5 |

| Quinine | 130-95-0 | C20H24N2O2 |

| Mefloquine | 53230-10-7 | C17H16F6N2O |

| Primaquine | 90-34-6 | C15H21N3O |

| Amodiaquine | 86-42-0 | C20H22ClN3O |

| Moxifloxacin (B1663623) | 151096-09-2 | C21H24FN3O4 |

| Gatifloxacin (B573) | 112811-59-3 | C19H22FN3O4 |

| Levofloxacin (B1675101) | 100986-85-4 | C18H20FN3O4 |

| Trovafloxacin | 147059-72-1 | C20H15F3N4O3 |

| Grepafloxacin | 119914-60-2 | C19H22FN3O3 |

| Sparfloxacin | 110871-86-8 | C19H22F2N4O3 |

| Nalidixic acid | 389-08-2 | C12H12N2O3 |

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Focus

Evaluation of Antimicrobial Activity (In Vitro and Preclinical Focus)

The antimicrobial profile of fluoroquinolones is characterized by potent activity against a wide range of bacteria. This activity is a hallmark of the chemical class to which 2-Chloro-3-ethyl-6-fluoroquinoline belongs.

Assays Against Specific Bacterial Strains (Gram-Positive and Gram-Negative)

Although specific minimum inhibitory concentration (MIC) data for this compound is not available, the general activity of fluoroquinolones has been extensively documented. Newer generation fluoroquinolones often exhibit enhanced activity against Gram-positive bacteria compared to older agents. nih.gov For instance, extensive studies on representative fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) show broad-spectrum activity. researchgate.net Ciprofloxacin is particularly noted for its effectiveness against Gram-negative bacteria, while newer agents like moxifloxacin (B1663623) and gatifloxacin (B573) show increased potency against Gram-positive organisms. nih.gov

Below is a table of representative MIC values for common fluoroquinolones against various bacterial strains to illustrate the typical activity profile of this class.

| Fluoroquinolone | Organism (Strain) | MIC (µg/mL) Range |

| Ciprofloxacin | Staphylococcus aureus | 0.12 - >128 |

| Escherichia coli | ≤0.008 - >64 | |

| Pseudomonas aeruginosa | 0.03 - >128 | |

| Levofloxacin | Streptococcus pneumoniae | 0.5 - 2 |

| Staphylococcus aureus | 0.06 - 32 | |

| Escherichia coli | 0.015 - >32 |

This table presents illustrative data for representative fluoroquinolones to contextualize the expected activity of the chemical class. Data derived from multiple sources.

Mechanism of Action Studies (e.g., Inhibition of Bacterial DNA Gyrase and Topoisomerase IV)

The primary mechanism of action for all fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. bohrium.comnih.gov These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com

Topoisomerase IV: This enzyme is primarily responsible for separating interlinked daughter DNA chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the main target. youtube.com

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in the middle of its cutting and resealing process. nih.govnih.gov This leads to the accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death. nih.govyoutube.com Newer fluoroquinolones are often designed to have a more balanced activity against both DNA gyrase and topoisomerase IV, which can help to slow the development of resistance. bohrium.com

Investigation of Resistance Mechanisms (e.g., Efflux Pumps, Target Mutations)

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through two main mechanisms:

Target Site Mutations: The most common form of resistance involves spontaneous mutations in the genes that encode DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govnih.gov These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's efficacy. nih.gov The presence of mutations in gyrA is a nearly universal finding in fluoroquinolone-resistant clinical isolates. nih.gov

Efflux Pumps: Bacteria possess membrane proteins that act as efflux pumps, actively transporting toxic substances, including antibiotics, out of the cell. nih.gov Overexpression of these pumps (such as AcrAB-TolC in E. coli or NorA in S. aureus) can reduce the intracellular concentration of the fluoroquinolone, preventing it from reaching its target enzymes in sufficient quantities to be effective. nih.govnih.gov This mechanism can confer low-level resistance on its own or act synergistically with target site mutations to produce high-level resistance.

Exploration of Anticancer Potential (In Vitro)

Beyond their antimicrobial properties, certain quinolone derivatives are being investigated for their potential as anticancer agents. This activity often stems from their ability to interact with human topoisomerases, which are structurally related to their bacterial counterparts.

Cytotoxicity Assays Against Cancer Cell Lines

While specific cytotoxicity data for this compound is not found in the reviewed literature, the broader class of novel quinolone derivatives has demonstrated cytotoxic effects against various human cancer cell lines. For example, studies on different series of quinolone analogs have reported significant growth inhibition and cytotoxicity. In some cases, novel derivatives have shown IC₅₀ (half-maximal inhibitory concentration) values in the submicromolar range against cell lines for breast, liver, and prostate cancer. acs.org The evaluation of cytotoxicity is a critical first step in determining the anticancer potential of any new compound. nih.gov

Identification of Molecular Targets (e.g., Human Topoisomerases)

The molecular basis for the anticancer activity of many quinolone-based compounds is the inhibition of human topoisomerases, particularly topoisomerase I and topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during cell replication and are validated targets for many clinically successful chemotherapy drugs. nih.gov

Unlike their antibacterial action, which is selective for bacterial enzymes, anticancer quinolones are designed to "poison" human topoisomerases. They stabilize the covalent complex between the enzyme and DNA, leading to lethal double-strand breaks in rapidly dividing cancer cells. nih.gov The development of dual inhibitors that can target both human topoisomerase II and other cancer-related proteins is an active area of research aimed at overcoming drug resistance and improving therapeutic outcomes. acs.org

Induction of Apoptosis and Cell Cycle Modulation

The ability of quinoline (B57606) derivatives to induce programmed cell death (apoptosis) and modulate the cell cycle is a significant area of anticancer research. While direct studies on this compound are not extensively detailed in the available literature, research on analogous structures provides valuable insights.

For instance, certain quinoline derivatives have been shown to arrest the cell cycle, a mechanism that prevents cancer cell proliferation. ijresm.com Studies on 7-chloroquinoline-1,2,3-triazoyl-carboxamides demonstrated significant cytotoxic effects against human bladder carcinoma cells, leading to cell cycle arrest in the G0/G1 phase and subsequent apoptosis. nih.gov These effects were confirmed through live/dead assays and Western blotting, which indicated the involvement of pro- and anti-apoptotic proteins. nih.gov

Similarly, hybrid molecules that incorporate a fluoroquinolone scaffold, such as those linked to chalcones, have been reported to induce apoptosis in various cancer cell types. nih.gov The mechanism often involves the inhibition of key enzymes like DNA topoisomerase, which is crucial for DNA replication and is often overexpressed in cancer cells. nih.gov The structural similarity of these compounds to this compound suggests that it may share similar mechanistic pathways, although this requires direct experimental verification.

Other Biological Activities and their Mechanisms (In Vitro)

Beyond its potential anticancer effects, the quinoline scaffold is associated with a range of other biological activities.

Antioxidant Activity

Many quinoline derivatives have been investigated for their ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. growingscience.comresearchgate.netresearchgate.net

Studies on various chloroquinoline analogs have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid. semanticscholar.orgresearchgate.net For example, a derivative of 2-chloroquinoline-3-carbaldehyde, when converted to a carboxamide, displayed potent radical scavenging activity with a very low IC50 value (0.31 µg/mL) compared to ascorbic acid (2.41 µg/mL). semanticscholar.orgresearchgate.net The presence and position of certain substituents, such as a methoxy (B1213986) group, have been shown to enhance this activity, likely due to their electron-donating properties. growingscience.comresearchgate.net Research on 2-chloro-6-methylquinoline (B1583817) derivatives also supports the radical scavenging potential of this class of compounds. researchgate.net

Anti-inflammatory Potential

Inflammation is a key pathological process in many diseases, and quinoline derivatives have shown promise as anti-inflammatory agents. researchgate.net Their mechanisms often involve the modulation of pro-inflammatory mediators. For example, certain quinoline-thiazolidinedione hybrids have been shown to significantly reduce the expression of cytokines like Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in vitro. nih.gov Molecular docking studies suggest these compounds may interact with targets like PPARγ and COX-2. nih.gov

Other research has highlighted the ability of quinoline derivatives to inhibit neutrophil superoxide (B77818) production and show efficacy in mouse models of acute inflammation. ijresm.com One study on a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated a reduction in inflammatory mediators and oxidative stress markers in an in vivo model. nih.gov The broad anti-inflammatory activity reported for the quinoline class suggests a potential avenue for this compound. ijresm.comscilit.com

Enzyme Inhibition Studies

The ability of quinoline-based compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. researchgate.net A wide range of enzymes have been identified as targets for various quinoline derivatives.

Notable examples include:

Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is critical for pyrimidine (B1678525) biosynthesis, which is essential for the proliferation of cancer cells. Several quinoline derivatives have been identified as potent hDHODH inhibitors, with some exhibiting IC50 values in the nanomolar range. rsc.org

DNA and RNA Enzymes: Quinoline-based compounds have been shown to inhibit a diverse array of enzymes that act on nucleic acids, including DNA methyltransferases (like DNMT1), DNA glycosylases, and polymerases. biorxiv.orgnih.gov Their mechanism can involve intercalation into the DNA substrate. biorxiv.orgnih.gov

Cholinesterases and Carbonic Anhydrases: Substituted quinolines have demonstrated effective inhibition of acetylcholinesterase (AChE) as well as human carbonic anhydrase isoforms I and II (hCA I and II), with inhibition constants (Ki) in the nanomolar range. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The biological efficacy of quinoline compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. scilit.com Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing their therapeutic potential.

Impact of Substituent Modifications on In Vitro Biological Efficacy

Analysis of various quinoline derivatives has revealed key insights into how different functional groups influence their activity.

| Substituent/Modification | Position(s) | Observed Effect on In Vitro Efficacy | Target/Activity | Reference(s) |

| Chloro | 7 | Often provides a significant (>15-fold) improvement in antiparasitic activity. | Anti-trypanosome | chemrxiv.org |

| Chloro | 2 | Serves as a key intermediate for creating derivatives with antioxidant and antibacterial properties. | Antioxidant, Antibacterial | researchgate.netsemanticscholar.orgresearchgate.net |

| Fluoro | General | Can significantly alter physical and chemical properties like lipophilicity and metabolic stability. | General Bioactivity | nih.gov |

| Methoxy Group | Aromatic Ring | Enhances radical scavenging activity due to electron-donating properties. | Antioxidant | growingscience.comresearchgate.net |

| Carboxyl Group | 1 (on quinoline) | Beneficial for inhibitory activity. | hDHODH Inhibition | rsc.org |

| Bromine Atom | 2 (on quinoline) | Beneficial for inhibitory activity. | hDHODH Inhibition | rsc.org |

| para-Alkyl-substituted Phenyl | 5 (on quinoline) | Beneficial for inhibitory activity. | hDHODH Inhibition | rsc.org |

| Bulky Functional Group | 7 (on ciprofloxacin) | Significantly affects antibacterial effectiveness and spectrum. | Antibacterial | nih.govmdpi.com |

| Carboxamide Moiety | General | Associated with TRPV1 antagonism. | Anti-inflammatory | scilit.com |

| Carboxylic Acid Moiety | General | Associated with COX-inhibition. | Anti-inflammatory | scilit.com |

Optimization of the Quinoline Scaffold for Enhanced Activity

The quinoline core is a privileged scaffold in medicinal chemistry, amenable to a variety of chemical modifications to enhance biological activity. Research into the structure-activity relationships (SAR) of quinoline derivatives is crucial for developing new therapeutic agents. One area of focus has been the modification of the 6-fluoroquinoline (B108479) scaffold to improve its potency against various biological targets, including pathogenic organisms.

For instance, in the pursuit of novel antiplasmodial agents, a series of 6-fluoroquinolines were synthesized and evaluated for their in vitro activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The core structure was a 6-fluoroquinoline carboxamide, with diversity introduced at the C2 position of the quinoline ring and on the carboxamide moiety at the C4 position.